- Biomimetic Aerobic Oxidation of Amino Alcohols to LactamsChemistry - A European Journal, 2012, 18(37), 11524-11527,
Cas no 932-17-2 (1-Acetyl-2-pyrrolidone)

1-Acetyl-2-pyrrolidone structure
Nome del prodotto:1-Acetyl-2-pyrrolidone
1-Acetyl-2-pyrrolidone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Pyrrolidinone,1-acetyl-
- 1-ACETYL-2-PYRROLIDONE
- 1-acetylpyrrolidin-2-one
- N-Acetyl-2-pyrrolidone
- 2-Pyrrolidinone, 1-acetyl-
- N-Acetylpyrrolidone
- N-Acetyl-2-pyrrolidinone
- YLHUPYSUKYAIBW-UHFFFAOYSA-N
- 1-acetyl-2-oxopyrrolidine
- N-Acetylpyrrolidon
- NSC50334
- N-acetylpyrrolidinone
- N-Acetylpyrrolidin-2-one
- WLN: T5NVTJ AV1
- 1-Acetyl-2-pyrrolidinone #
- 1-Acetyl-2-pyrrolidinone (ACI)
- 1-Acetylpyrrolidone
- N-Acetyl-α-pyrrolidinone
- N-Acetyl-α-pyrrolidone
- N-Acetylbutyrolactam
- NSC 50334
- CS-0186313
- NS00039534
- SCHEMBL185461
- DTXSID30239321
- CHEMBL12223
- 1-Acetyl-2-pyrrolidone , 95%
- AS-59407
- 5-21-06-00357 (Beilstein Handbook Reference)
- H11367
- BRN 0002625
- NSC-50334
- A1418
- AI3-32424
- 932-17-2
- InChI=1/C6H9NO2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3
- DB-057381
- MFCD00014101
- EINECS 213-248-1
- YLHUPYSUKYAIBW-UHFFFAOYSA-
- UNII-DL2S7T2BKP
- AKOS006228225
- SY053592
- DL2S7T2BKP
- 1-Acetyl-2-pyrrolidone
-
- MDL: MFCD00014101
- Inchi: 1S/C6H9NO2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3
- Chiave InChI: YLHUPYSUKYAIBW-UHFFFAOYSA-N
- Sorrisi: O=C(C)N1CCCC1=O
- BRN: 0002625
Proprietà calcolate
- Massa esatta: 127.06300
- Massa monoisotopica: 127.063
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 9
- Conta legami ruotabili: 0
- Complessità: 153
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0
- Conta Tautomer: 2
- Carica superficiale: 0
- Superficie polare topologica: 37.4
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1,15 g/cm3
- Punto di ebollizione: 231°C(lit.)
- Punto di infiammabilità: 110.7°C
- Indice di rifrazione: 1.4810-1.4850
- PSA: 37.38000
- LogP: 0.09320
- Solubilità: Non determinato
1-Acetyl-2-pyrrolidone Informazioni sulla sicurezza
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S36/37/39
- RTECS:UY5717000
- Frasi di rischio:R36/37/38
1-Acetyl-2-pyrrolidone Dati doganali
- CODICE SA:2933790090
- Dati doganali:
Codice doganale cinese:
2933790090Panoramica:
293379090 Altri lattami. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:9,0% Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293379090. altri lattami. IVA:17,0%. Tasso di sconto fiscale:9,0%. Tariffa MFN:9,0%. Tariffa generale:20,0%
1-Acetyl-2-pyrrolidone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-59407-10MG |
1-acetylpyrrolidin-2-one |
932-17-2 | >97% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | AS-59407-25G |
1-acetylpyrrolidin-2-one |
932-17-2 | >97% | 25g |
£399.00 | 2025-02-09 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1418-25G |
1-Acetyl-2-pyrrolidone |
932-17-2 | >98.0%(GC) | 25g |
¥1350.00 | 2024-04-15 | |
eNovation Chemicals LLC | D748133-100g |
1-ACETYL-2-PYRROLIDONE |
932-17-2 | 98.0% | 100g |
$155 | 2024-06-07 | |
TRC | A192325-500mg |
1-Acetyl-2-pyrrolidone |
932-17-2 | 500mg |
$ 65.00 | 2022-06-08 | ||
Chemenu | CM344009-25g |
1-Acetyl-2-pyrrolidone |
932-17-2 | 95%+ | 25g |
$77 | 2024-07-19 | |
1PlusChem | 1P003ED1-5g |
1-ACETYL-2-PYRROLIDONE |
932-17-2 | 97% | 5g |
$14.00 | 2025-02-19 | |
1PlusChem | 1P003ED1-100g |
1-ACETYL-2-PYRROLIDONE |
932-17-2 | 97% | 100g |
$84.00 | 2025-02-19 | |
Ambeed | A826300-5g |
1-Acetylpyrrolidin-2-one |
932-17-2 | 97% | 5g |
$22.0 | 2025-03-18 | |
eNovation Chemicals LLC | D748133-10g |
1-ACETYL-2-PYRROLIDONE |
932-17-2 | 98.0% | 10g |
$65 | 2025-02-20 |
1-Acetyl-2-pyrrolidone Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: 2,6-Dimethoxy-1,4-benzoquinone , (TB-5-22)-[[2,2′-[(Methylimino-κN)bis[3,1-propanediyl(nitrilo-κN)methylidyne]]bi… , Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Toluene ; 18 h, 100 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 2 h, reflux
Riferimento
- A Highly Active Catalyst for the Hydrogenation of Amides to Alcohols and AminesAngewandte Chemie, 2011, 50(44), 10377-10380,
Synthetic Routes 3
Synthetic Routes 4
Condizioni di reazione
1.1 2 h, reflux; reflux → rt
Riferimento
- Preparation of 11C-labeled benzyl-lactam compounds and their use as imaging agents, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Ceric ammonium nitrate Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… Solvents: Water-d2 ; 30 min, rt
Riferimento
- Cp* iridium precatalysts for selective C-H oxidation via direct oxygen insertion: A joint experimental/computational studyACS Catalysis, 2012, 2(2), 208-218,
Synthetic Routes 6
Synthetic Routes 7
Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 10 - 25 °C; 30 min, 10 - 25 °C
1.2 Solvents: Water ; 30 min, rt
1.2 Solvents: Water ; 30 min, rt
Riferimento
- Green preparation of 4-amino-1-butanol and its N-protected derivative, China, , ,
Synthetic Routes 8
Condizioni di reazione
1.1 Catalysts: Acetyl chloride ; 2 h, reflux
Riferimento
- Photocatalytic oxidations of lactams and N-acylamines1982, , ,,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Cupric chloride , Hydrochloric acid , Oxygen Catalysts: Palladium Solvents: Acetonitrile , Water
Riferimento
- Palladium(II)-mediated oxidative cyclization of N-acyl aminoalkynes: a new route to γ-lactamsTetrahedron Letters, 1999, 40(37), 6765-6768,
Synthetic Routes 10
Condizioni di reazione
1.1 Solvents: Acetic anhydride ; 1.5 h, reflux
Riferimento
- Rhodanine derivatives as novel inhibitors of PDE4Bioorganic & Medicinal Chemistry Letters, 2008, 18(6), 2032-2037,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide , Iodobenzene diacetate Solvents: Nitromethane , Decane ; 30 min, 0 °C; 18 h, 0 °C
1.2 Reagents: Sodium sulfite
1.2 Reagents: Sodium sulfite
Riferimento
- Oxidative transformation of cyclic ethers/amines to lactones/lactams using a DIB/TBHP protocolRSC Advances, 2013, 3(43), 19765-19768,
Synthetic Routes 12
Condizioni di reazione
1.1 5 h, reflux
Riferimento
- Design, synthesis, biological evaluation, homology modeling and docking studies of (E)-3-(benzo[d][1,3]dioxol-5-ylmethylene) pyrrolidin-2-one derivatives as potent anticonvulsant agentsBioorganic & Medicinal Chemistry Letters, 2018, 28(8), 1324-1329,
Synthetic Routes 13
Condizioni di reazione
Riferimento
- Product class 10: γ-Lactams and larger ring lactamsScience of Synthesis, 2005, 21, 647-711,
Synthetic Routes 14
Condizioni di reazione
1.1 Solvents: Acetic anhydride ; 2 h, reflux
Riferimento
- Iridium-catalyzed highly enantioselective hydrogenation of exocyclic α,β-unsaturated carbonyl compoundsAdvanced Synthesis & Catalysis, 2010, 352, 1841-1845,
Synthetic Routes 15
Condizioni di reazione
1.1 Catalysts: Dicobalt octacarbonyl Solvents: 1,2-Dimethoxyethane ; 48 h, 1000 psi, 100 °C
Riferimento
- Toward Transition Metal-Catalyzed Carbonylation of Methanol without HI as Copromoter: Catalytic Exocyclic Carbonylation of Cycloimino EstersOrganic Letters, 2003, 5(21), 3955-3957,
Synthetic Routes 16
Synthetic Routes 17
Condizioni di reazione
1.1 2 h, reflux
Riferimento
- Transition metal complex catalysts and processes for the hydrogenation of amides, World Intellectual Property Organization, , ,
Synthetic Routes 18
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 2 h, reflux
Riferimento
- Structural modifications of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione that improve selectivity for inhibiting the proliferation of melanoma cells containing active ERK signalingOrganic & Biomolecular Chemistry, 2013, 11(22), 3706-3732,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Nitric acid , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide , Water ; 1 h, 55 °C
Riferimento
- Chemoselective Palladium-Catalyzed Oxidation of Vinyl Ether to Acetate Using Hydrogen PeroxideJournal of the Chinese Chemical Society (Weinheim, 2014, 61(7), 749-756,
1-Acetyl-2-pyrrolidone Raw materials
- Acetamide,N-[4-(trimethylsilyl)-3-butyn-1-yl]-
- 2-Methoxy-1-pyrroline
- 1,3-Propanediol
- 1-(pyrrolidin-1-yl)ethan-1-one
- Methyl formate
- Methyl acetate
- N-(4-Hydroxybutyl)acetamide
- N-(prop-2-en-1-yl)acetamide
- 1-ethenylpyrrolidin-2-one
1-Acetyl-2-pyrrolidone Preparation Products
1-Acetyl-2-pyrrolidone Letteratura correlata
-
1. Autoxidation of N-alkylamides. Part I. N-Acylamides as oxidation productsM. V. Lock,B. F. Sagar J. Chem. Soc. B 1966 690
-
2. 876. The synthesis and rearrangement of 3-vinyl-2-pyrrolidoneW. A. W. Cummings,A. C. Davis J. Chem. Soc. 1964 4591
-
Dong-Feng Chai,Zhuo Ma,Hong Yan,YunFeng Qiu,Hong Liu,Hua-Dong Guo,Guang-Gang Gao RSC Adv. 2015 5 78771
-
4. Autoxidation of N-alkyl amides. Part III. Mechanism of thermal oxidationB. F. Sagar J. Chem. Soc. B 1967 1047
-
5. X-Ray structures and magnetism of azido-bridged mixed-ligand binuclear copper(II) complexes. Model complexes of the type III copper protein centreKeiji Matsumoto,Shun'ichiro Ooi,Wasuke Mori,Yasuo Nakao J. Chem. Soc. Dalton Trans. 1990 3117
932-17-2 (1-Acetyl-2-pyrrolidone) Prodotti correlati
- 3352-87-2(N,N-Diethyldodecanamide)
- 1121-07-9(N-Methylsuccinimide)
- 2687-94-7(1-Octyl-2-pyrrolidone)
- 1888-91-1(N-Acetylcaprolactam)
- 2687-96-9(1-Dodecyl-2-pyrrolidinone)
- 2687-91-4(N-Ethylpyrrolidinone)
- 59227-89-3(Laurocapram)
- 2556-73-2(N-Methylcaprolactam)
- 872-50-4(N-Methylpyrrolidone)
- 3470-98-2(1-Butylpyrrolidin-2-one)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:932-17-2)1-Acetyl-2-pyrrolidone

Purezza:99%
Quantità:100g
Prezzo ($):201.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:932-17-2)1-Acetyl-2-pyrrolidone

Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta